2-Bromo-6-methoxy-3-nitropyridine

Catalog No.
S764263
CAS No.
344296-05-5
M.F
C6H5BrN2O3
M. Wt
233.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-methoxy-3-nitropyridine

CAS Number

344296-05-5

Product Name

2-Bromo-6-methoxy-3-nitropyridine

IUPAC Name

2-bromo-6-methoxy-3-nitropyridine

Molecular Formula

C6H5BrN2O3

Molecular Weight

233.02 g/mol

InChI

InChI=1S/C6H5BrN2O3/c1-12-5-3-2-4(9(10)11)6(7)8-5/h2-3H,1H3

InChI Key

GYUZCAKTIFPHRB-UHFFFAOYSA-N

SMILES

COC1=NC(=C(C=C1)[N+](=O)[O-])Br

Canonical SMILES

COC1=NC(=C(C=C1)[N+](=O)[O-])Br

2-Bromo-6-methoxy-3-nitropyridine (CAS 344296-05-5) is a highly functionalized heterocyclic building block defined by its three orthogonal reactive sites: a highly labile 2-bromo leaving group, a strongly electron-withdrawing 3-nitro group, and an electron-donating 6-methoxy ether. In pharmaceutical and agrochemical procurement, this compound is prioritized for its ability to undergo sequential, regioselective functionalization without requiring intermediate protection steps. The synergistic push-pull electronic effect between the methoxy and nitro groups highly activates the 2-position for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-couplings, while the nitro group serves as a latent amine for downstream cyclization [1].

Substituting this compound with its chloride analog (2-chloro-6-methoxy-3-nitropyridine) fundamentally alters process kinetics; the chloride requires significantly higher temperatures and extended reaction times for SNAr and cross-coupling, which increases the risk of premature nitro reduction or thermal degradation [1]. Similarly, replacing it with the unmethoxylated 2-bromo-3-nitropyridine eliminates the critical electron-donating effect that stabilizes the ring during harsh electrophilic steps and removes the ability to generate a pyridin-2-ol (pyridone) tautomer via late-stage demethylation [2]. Procuring the pre-reduced amine form (2-bromo-6-methoxy-3-aminopyridine) is also unviable for multi-step syntheses, as the free amine interferes with early-stage cross-coupling and requires costly protection-deprotection cycles.

Halogen-Dependent Kinetics in Nucleophilic Aromatic Substitution

The 2-bromo substitution provides a significantly lower activation energy barrier for SNAr and Suzuki/Stille couplings compared to the 2-chloro analog. In standard amination or etherification protocols, the bromo-pyridine undergoes complete conversion at 80–100 °C, whereas the chloro-pyridine baseline often requires temperatures exceeding 130 °C or the use of specialized, high-cost palladium ligands to achieve comparable yields . The adjacent strongly electron-withdrawing nitro group further accelerates the displacement of the bromide.

Evidence DimensionReaction temperature and kinetic efficiency in SNAr
Target Compound DataComplete conversion at ≤100 °C in standard SNAr
Comparator Or Baseline2-Chloro-6-methoxy-3-nitropyridine (Requires >130 °C or specialized catalysts)
Quantified Difference>30 °C reduction in processing temperature
ConditionsNucleophilic aromatic substitution with amines/anilines in polar aprotic solvents

Lower processing temperatures prevent thermal degradation of the nitro group, improving overall batch yield and reducing energy costs during scale-up.

Controlled Demethylation for Late-Stage Pyridin-2-ol Generation

The 6-methoxy group acts as a robust, atom-economical protecting group for the pyridone tautomer. Quantitative data from patent literature demonstrates that 2-bromo-6-methoxy-3-nitropyridine can be efficiently demethylated using hydrogen bromide (33% purity) at 80 °C for 12 hours to yield 6-bromo-5-nitropyridin-2-ol in a 71% isolated yield [1]. This synthetic pathway is entirely inaccessible if the unmethoxylated baseline (2-bromo-3-nitropyridine) is procured.

Evidence DimensionYield of functionalized pyridin-2-ol
Target Compound Data71% yield of 6-bromo-5-nitropyridin-2-ol
Comparator Or Baseline2-Bromo-3-nitropyridine (0% yield; lacks the requisite methoxy handle)
Quantified Difference71% absolute yield advantage for pyridone scaffold generation
ConditionsHBr-mediated ether cleavage at 80 °C for 12 hours

Procuring the methoxy-substituted variant allows chemists to unmask a reactive hydroxyl group late in the synthesis, enabling the creation of complex API scaffolds like AKT1 modulators.

Chemoselective Nitro Reduction for Orthogonal Amine Synthesis

Procuring the nitro compound rather than the pre-reduced amine allows the scaffold to withstand harsh basic and oxidative conditions during initial functionalization. Once the 2-position is derivatized, the 3-nitro group can be cleanly reduced. Literature confirms that the nitro group in 2-bromo-6-methoxy-3-nitropyridine can be hydrogenated (e.g., using 5% Pd/CaCO3) or reduced via iron/acetic acid to yield the corresponding 3-aminopyridine with high chemoselectivity, avoiding dehalogenation of the bromo group[1].

Evidence DimensionSynthetic route efficiency
Target Compound DataEnables protection-free early-stage coupling followed by >90% reduction to amine
Comparator Or Baseline2-Bromo-6-methoxy-3-aminopyridine (Requires stoichiometric protection/deprotection steps)
Quantified DifferenceElimination of 2 synthetic steps (protection and deprotection)
ConditionsCatalytic hydrogenation or dissolving metal reduction

Elimating protection-deprotection cycles significantly reduces raw material costs and shortens the manufacturing timeline for multi-step pharmaceutical intermediates.

Synthesis of AKT1 Modulators and Kinase Inhibitors

2-Bromo-6-methoxy-3-nitropyridine is a critical starting material for the development of AKT1 inhibitors. The 2-bromo position is utilized for initial SNAr with complex anilines or amines, followed by controlled demethylation of the 6-methoxy group to yield a pyridin-2-ol core, a sequence explicitly validated in recent pharmaceutical patents[1].

Manufacturing of Fused Imidazopyridine Scaffolds

The adjacent bromo and nitro groups make this compound an ideal precursor for bicyclic heterocycles. Following nucleophilic substitution at the 2-position with a primary amine, the 3-nitro group is reduced to an amine, setting up an immediate intramolecular cyclization to form highly substituted imidazo[4,5-b]pyridines used in advanced drug discovery [2].

Late-Stage Pyridone Functionalization in Agrochemicals

In agrochemical library synthesis, the methoxy group serves as a stable ether linkage that survives multiple cross-coupling cycles. Once the molecular framework is assembled, acidic cleavage reveals the pyridone tautomer, allowing for subsequent N-alkylation or O-alkylation to fine-tune the lipophilicity and target-binding affinity of the final active ingredient [3].

XLogP3

2

Wikipedia

2-Bromo-6-methoxy-3-nitropyridine

Dates

Last modified: 08-15-2023

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